Ethyl 2-pentanamidothiazole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(pentanoylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-5-6-9(14)13-11-12-8(7-17-11)10(15)16-4-2/h7H,3-6H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBJMFCOUHDQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Ethyl 2 Pentanamidothiazole 4 Carboxylate
Precursor Synthesis and Reactivity
Synthesis of Ethyl 2-Aminothiazole-4-carboxylate Precursors
The construction of the Ethyl 2-aminothiazole-4-carboxylate core is most famously achieved through the Hantzsch thiazole (B1198619) synthesis, a classic condensation reaction. However, alternative methods have also been developed to improve efficiency and substrate scope.
Reaction of Ethyl Bromopyruvate with Thiourea (B124793)
The most common and direct method for synthesizing Ethyl 2-aminothiazole-4-carboxylate is the Hantzsch thiazole synthesis. chemicalbook.com This reaction involves the cyclocondensation of an α-haloketone, specifically Ethyl bromopyruvate, with a thioamide, in this case, Thiourea. chemicalbook.comprepchem.com The reaction proceeds by the nucleophilic sulfur of thiourea attacking the carbon bearing the bromine atom on Ethyl bromopyruvate. This is followed by an intramolecular condensation between the amino group and the ketone carbonyl, which, after dehydration, yields the aromatic thiazole ring. google.com
The reaction is typically carried out in a protic solvent such as ethanol. chemicalbook.comprepchem.com Various conditions have been reported to optimize the yield and reaction time, including heating the mixture to reflux. google.com Some methodologies report stirring the reactants at elevated temperatures (e.g., 70°C) for a short duration, often resulting in high yields of the desired product after cooling and precipitation. chemicalbook.com
| Reactants | Solvent | Catalyst/Additive | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Ethyl bromopyruvate, Thiourea | Ethanol | None | 70°C | 1 h | Not specified | chemicalbook.com |
| Ethyl bromopyruvate, Thiourea | Ethanol | Cu₂O@HKUST-1 nano catalyst | Reflux | 3 h | High | google.com |
| Ethyl bromopyruvate, Ethylthiourea | Ethanol | None | Not specified | Not specified | Not specified | prepchem.com |
Alternative Synthetic Routes to the Core Thiazole Ring
While the Hantzsch synthesis is robust, several alternative routes to substituted thiazole-4-carboxylates have been explored. One notable method involves a one-pot reaction starting from L-cysteine ethyl ester hydrochloride and pyruvaldehyde. arkat-usa.org This process utilizes an oxidizing agent, such as iodobenzene (B50100) diacetate, to facilitate an in-situ oxidative cyclization, bypassing the need for a pre-halogenated ketone. arkat-usa.org
Another approach utilizes different starting materials, such as the reaction of ethyl 2-chloroacetoacetate with potassium thiocyanate (B1210189) to form an intermediate, which can then undergo cyclocondensation. researchgate.net Furthermore, multi-component reactions have been developed for the efficient synthesis of functionalized thiazoles. researchgate.net For instance, a four-component reaction between acid chlorides, tetramethylthiourea, ethyl bromopyruvate, and ammonium (B1175870) thiocyanate has been described for producing ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylates. researchgate.net A one-pot synthesis starting from ethyl acetoacetate (B1235776) and N-bromosuccinimide (NBS) followed by reaction with thiourea also provides an alternative pathway. tandfonline.com
Functionalization Strategies for the Thiazole Ring System
The thiazole ring is an electron-rich heteroaromatic system, and its reactivity allows for various functionalization strategies. Electrophilic substitution reactions on the thiazole ring typically occur at the 5-position due to the directing effect of the ring's nitrogen atom. numberanalytics.com However, for the synthesis of the target compound, the most critical functionalization occurs not on the ring itself, but at the 2-amino substituent.
The 2-amino group of Ethyl 2-aminothiazole-4-carboxylate is a key handle for introducing a wide range of substituents. nih.govmdpi.com This nucleophilic group readily reacts with various electrophiles. Common transformations include reactions with isocyanates, isothiocyanates, and, most relevantly, acylating agents such as acid chlorides and carboxylic acids (often mediated by coupling agents). nih.govmdpi.com These reactions allow for the systematic modification of the 2-position, enabling the construction of a diverse library of N-substituted thiazole derivatives. nih.gov Transition-metal-catalyzed cross-coupling reactions are also a powerful tool for functionalizing C-H bonds on the thiazole ring, particularly at the 2-position if it is unsubstituted. researchgate.net
Targeted Synthesis of Ethyl 2-Pentanamidothiazole-4-carboxylate
The final step in the synthesis is the formation of an amide bond at the 2-position of the thiazole precursor.
Amidation Reactions at the 2-Position
The synthesis of this compound is achieved through the acylation of the 2-amino group of Ethyl 2-aminothiazole-4-carboxylate. This is a standard amidation reaction, typically accomplished by reacting the amine with an activated form of pentanoic acid.
The most common method involves the use of pentanoyl chloride as the acylating agent. In this reaction, the nucleophilic 2-amino group attacks the electrophilic carbonyl carbon of pentanoyl chloride. This nucleophilic acyl substitution reaction results in the formation of the desired amide bond and the elimination of hydrogen chloride. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct. This general strategy of reacting 2-aminothiazoles with acyl chlorides is a well-documented method for producing N-acylthiazole derivatives. nih.gov An alternative approach involves the use of carboxylic esters in the presence of a Grignard reagent like t-butylmagnesium chloride to facilitate the amidation. researchgate.net
Acylation of the Amino Group with Pentanoyl Derivatives
The principal method for synthesizing this compound is the acylation of its precursor, Ethyl 2-aminothiazole-4-carboxylate. This transformation involves the formation of an amide bond between the primary amino group at the C-2 position of the thiazole ring and a pentanoyl group.
The reaction is typically carried out by treating Ethyl 2-aminothiazole-4-carboxylate with a suitable pentanoyl derivative. The most common acylating agents for this purpose are pentanoyl chloride or pentanoic anhydride. The reaction involves the nucleophilic attack of the 2-amino group on the electrophilic carbonyl carbon of the acylating agent.
A general reaction scheme is as follows:
Starting Material: Ethyl 2-aminothiazole-4-carboxylate
Acylating Agent: Pentanoyl Chloride (or Pentanoic Anhydride)
Product: this compound
By-product: HCl (or Pentanoic Acid)
When using pentanoyl chloride, a base is typically required to neutralize the hydrochloric acid by-product, which could otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include pyridine, triethylamine, or even aqueous bases like sodium bicarbonate under specific conditions. nih.govmdpi.com
Optimization of Reaction Conditions and Yield
The efficiency and yield of the acylation reaction are highly dependent on several factors, including the choice of solvent, base, temperature, and reaction time. The optimization of these parameters is crucial for achieving high yields and purity of the final product, this compound. nih.gov
Key parameters for optimization include:
Solvent: Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetone (B3395972) are commonly used to dissolve the reactants without participating in the reaction. nih.gov
Base: The choice of base is critical. Organic bases like triethylamine or pyridine are often used in stoichiometric or slight excess to scavenge the acid produced. The basicity and steric hindrance of the amine can influence reaction rates.
Temperature: Acylation reactions are often initiated at lower temperatures (e.g., 0 °C) to control the initial exothermic reaction, particularly when using reactive acyl chlorides. The reaction is then typically allowed to warm to room temperature and may be heated to ensure completion.
Reaction Time: The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of completion, which can range from a few hours to overnight.
The table below summarizes typical conditions used in the acylation of related 2-aminothiazole (B372263) compounds, which can be adapted for the synthesis of the target molecule.
| Acylating Agent | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Acyl Chloride | Triethylamine | THF | 0 °C to RT | Good to Excellent |
| Acyl Chloride | Pyridine | DCM | RT | Good |
| Acid Anhydride | None (or cat. acid) | Acetic Acid | Reflux | Variable |
| Carboxylic Acid | EDC/NHS | DMF/DCM | RT | Good |
Stereoselective Synthesis Approaches (If Applicable)
For the specific compound this compound, where the pentanamido side chain is a simple, achiral alkyl chain, stereoselective synthesis is not applicable. The molecule itself does not possess any chiral centers. However, if the pentanamido side chain were to be substituted with a group that creates a stereocenter, stereoselective synthetic methods would become relevant to control the configuration of that center.
Synthesis of Related Derivatives and Analogues
The core structure of this compound allows for systematic structural modifications to explore structure-activity relationships for various applications. These modifications typically target the pentanamido side chain, the ethyl ester group, and the C-5 position of the thiazole ring. nih.govsemanticscholar.org
Structural Modifications of the Pentanamido Side Chain
The pentanamido group at the C-2 position can be readily varied by employing different acylating agents in the synthesis. This allows for the introduction of a wide range of functionalities. mdpi.com
Chain Length: Acyl chlorides or anhydrides with different alkyl chain lengths (e.g., acetyl, propanoyl, hexanoyl) can be used to investigate the effect of lipophilicity.
Branching: Branched acyl groups (e.g., isobutyryl chloride) can be introduced to study steric effects.
Unsaturation: Acryloyl chloride or other unsaturated acylating agents can install double or triple bonds.
Aromatic/Heterocyclic Groups: Benzoyl chloride or heteroaroyl chlorides (e.g., furoyl chloride) can be used to attach aromatic or heterocyclic moieties, significantly altering the electronic and structural properties of the side chain. semanticscholar.org
Ester Group Variations at Position 4
The ethyl ester at the C-4 position is a versatile handle for further chemical transformations. libretexts.org
Hydrolysis: The most common transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid (2-pentanamidothiazole-4-carboxylic acid). This is typically achieved under basic conditions (saponification) using aqueous sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup. libretexts.org Acid-catalyzed hydrolysis is also possible but is often reversible. rsc.org
Transesterification: By heating the ethyl ester in a different alcohol (e.g., methanol, propanol) with an acid or base catalyst, the ethyl group can be exchanged for other alkyl groups (methyl, propyl, etc.).
Amidation: The ester can be converted into an amide. A common two-step approach involves hydrolysis to the carboxylic acid, followed by activation (e.g., conversion to an acyl chloride with thionyl chloride) and reaction with a desired amine. Direct conversion from the ester is also possible but often requires harsher conditions.
Reduction: The ester group can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄).
Substituent Effects on Thiazole Ring Positions (e.g., C-5)
Introducing substituents at the C-5 position of the thiazole ring is another key strategy for creating analogues. This is often achieved by starting with a C-5 substituted version of Ethyl 2-aminothiazole-4-carboxylate. The synthesis of these precursors typically involves variations of the Hantzsch thiazole synthesis.
Halogenation: Direct halogenation of the thiazole ring at the C-5 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The electronic nature of the existing amide and ester groups will influence the regioselectivity of this reaction.
Nitration: Introduction of a nitro group at C-5 is possible using standard nitrating conditions (e.g., HNO₃/H₂SO₄), although the conditions must be carefully controlled to avoid degradation of the thiazole ring.
Alkylation/Arylation: Building the thiazole ring from appropriately substituted starting materials is the most common way to introduce alkyl or aryl groups at C-5. For instance, using an α-haloketone that already bears the desired C-5 substituent in the Hantzsch synthesis. Subsequent Suzuki or other cross-coupling reactions on a C-5 halogenated intermediate can also be employed to introduce aryl or vinyl groups. nih.gov
Polymer-Assisted Synthesis Techniques
Polymer-assisted synthesis, a cornerstone of modern combinatorial chemistry, offers significant advantages in the synthesis of heterocyclic compounds like thiazoles. This technique involves the immobilization of a reactant or reagent onto a solid polymer support, which simplifies purification by allowing for filtration-based separation of the product from excess reagents and by-products in the solution phase.
While a direct polymer-assisted synthesis for this compound is not extensively detailed in the literature, a plausible synthetic strategy can be extrapolated from established methods for 2-aminothiazole derivatives. rsc.org The general approach involves the initial assembly of the 2-aminothiazole-4-carboxylate core on a solid support, followed by acylation and cleavage to yield the final product.
A common strategy employs a resin-bound thiourea. For instance, an isothiocyanate-functionalized resin, such as a trityl isothiocyanate resin, can be reacted with an amine to form the polymer-supported thiourea. rsc.org This immobilized thiourea is then subjected to a Hantzsch-type condensation reaction with a suitable α-haloketone, such as ethyl 2-chloroacetoacetate, to form the resin-bound 2-aminothiazole-4-carboxylate. The subsequent acylation of the 2-amino group with pentanoyl chloride, followed by acidic cleavage from the resin, would yield the desired this compound.
The key advantage of this method is the ability to drive reactions to completion by using an excess of solution-phase reagents, which can be easily washed away from the polymer-bound product. This significantly streamlines the purification process, avoiding the need for traditional methods like column chromatography at intermediate stages.
Table 1: Comparison of Polymer Resins for Solid-Phase Synthesis
| Resin Type | Functional Group | Cleavage Condition | Advantages |
|---|---|---|---|
| Merrifield Resin | Chloromethyl | Strong Acid (e.g., HF) | High loading capacity, chemical stability. |
| Wang Resin | p-Alkoxybenzyl alcohol | Moderate Acid (e.g., TFA) | Mild cleavage conditions, suitable for acid-sensitive products. |
| Trityl Resin | Trityl chloride | Mild Acid (e.g., dilute TFA) | Very mild cleavage, protects primary amines. |
This interactive table allows for a comparison of different polymer supports that could be adapted for the synthesis of the target compound.
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied to various stages of the synthesis, particularly in the formation of the core thiazole ring. bepls.com
The Hantzsch thiazole synthesis, the reaction of a thiourea with an α-halocarbonyl compound, is a fundamental method for creating the 2-aminothiazole scaffold. Traditional methods often involve volatile organic solvents and long reaction times. Green alternatives seek to address these shortcomings.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ijarsct.co.innih.gov In the synthesis of thiazole derivatives, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating methods. bepls.com This technique is highly applicable to the condensation step in the formation of the ethyl 2-aminothiazole-4-carboxylate precursor.
Use of Green Solvents and Catalysts: The replacement of hazardous solvents is a key goal of green chemistry. Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES) have been explored as environmentally benign reaction media for thiazole synthesis. bepls.commdpi.com For example, the synthesis of 2-aminothiazoles has been successfully performed in PEG-400, which acts as a recyclable solvent medium. bepls.com
Furthermore, the use of reusable, non-toxic catalysts can enhance the green credentials of a synthesis. mdpi.com For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives under ultrasonic irradiation. bepls.com
Ultrasonic-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green alternative. Ultrasonic irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. bepls.com This method has been successfully employed for the solvent-free synthesis of 1,3-thiazoles, offering a clean and efficient protocol. bepls.com
Table 2: Overview of Green Chemistry Techniques for Thiazole Synthesis
| Technique | Principle | Advantages |
|---|---|---|
| Microwave Irradiation | Rapid and uniform heating | Reduced reaction times, higher yields, fewer by-products. bepls.comijarsct.co.in |
| Green Solvents (e.g., Water, PEG) | Use of non-toxic, recyclable media | Reduced environmental impact, improved safety. bepls.commdpi.com |
| Reusable Catalysts | Catalyst can be recovered and reused | Waste reduction, lower cost. mdpi.com |
| Ultrasonic Irradiation | Acoustic cavitation enhances reactivity | Energy efficiency, can be performed under solvent-free conditions. bepls.com |
This interactive table summarizes the key features of green chemistry approaches relevant to the synthesis of the target compound's heterocyclic core.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and stereochemistry of a compound can be determined.
The ¹H NMR spectrum of Ethyl 2-pentanamidothiazole-4-carboxylate would be expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative atoms and aromatic rings generally causing a downfield shift.
Expected ¹H NMR Spectral Data:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Thiazole-H | ~8.2 | Singlet (s) | 1H |
| NH (Amide) | ~12.0 | Singlet (s) | 1H |
| O-CH₂ (Ethyl) | ~4.4 | Quartet (q) | 2H |
| α-CH₂ (Pentanamido) | ~2.5 | Triplet (t) | 2H |
| β-CH₂ (Pentanamido) | ~1.7 | Sextet | 2H |
| γ-CH₂ (Pentanamido) | ~1.4 | Sextet | 2H |
| O-CH₂-CH₃ (Ethyl) | ~1.3 | Triplet (t) | 3H |
| δ-CH₃ (Pentanamido) | ~0.9 | Triplet (t) | 3H |
This is a hypothetical data table based on known chemical shift ranges for similar functional groups.
The singlet for the thiazole (B1198619) proton is due to the absence of adjacent protons. The amide proton is expected to be a broad singlet and significantly downfield due to its acidic nature and involvement in hydrogen bonding. The ethyl ester group will show a characteristic quartet for the methylene (B1212753) protons (O-CH₂) coupled to the methyl protons, and a triplet for the methyl protons (O-CH₂-CH₃). The pentanamido side chain will display a series of multiplets corresponding to the methylene groups, with the α-CH₂ being the most downfield due to its proximity to the carbonyl group.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and electronic environment.
Expected ¹³C NMR Spectral Data:
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |
| C=O (Ester) | ~161 |
| C=O (Amide) | ~172 |
| Thiazole C2 | ~158 |
| Thiazole C4 | ~148 |
| Thiazole C5 | ~120 |
| O-CH₂ (Ethyl) | ~62 |
| α-CH₂ (Pentanamido) | ~38 |
| β-CH₂ (Pentanamido) | ~28 |
| γ-CH₂ (Pentanamido) | ~22 |
| O-CH₂-CH₃ (Ethyl) | ~14 |
| δ-CH₃ (Pentanamido) | ~13 |
This is a hypothetical data table based on known chemical shift ranges for similar functional groups.
The carbonyl carbons of the ester and amide groups are expected to be the most downfield signals. The carbons of the thiazole ring will appear in the aromatic region. The aliphatic carbons of the ethyl and pentanamido groups will be found in the upfield region of the spectrum.
To further confirm the structure and assign all proton and carbon signals unambiguously, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the O-CH₂ and O-CH₂-CH₃ protons of the ethyl group, and between the adjacent methylene groups of the pentanamido chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the different fragments of the molecule, for example, by observing a correlation between the thiazole proton and the ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to determine the preferred conformation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.
Expected Mass Spectrometry Data:
| Ion | m/z (Predicted) |
| [M+H]⁺ | 285.1014 |
| [M+Na]⁺ | 307.0833 |
This is a hypothetical data table. The fragmentation pattern would depend on the ionization technique used.
The fragmentation pattern would likely involve the loss of the ethoxy group from the ester, cleavage of the amide bond, and fragmentation of the pentyl chain. These fragmentation pathways would provide further corroboration of the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) (Predicted) |
| N-H Stretch (Amide) | ~3300-3100 |
| C-H Stretch (Aliphatic) | ~3000-2850 |
| C=O Stretch (Ester) | ~1730-1715 |
| C=O Stretch (Amide I) | ~1680-1650 |
| N-H Bend (Amide II) | ~1550-1510 |
| C=N Stretch (Thiazole) | ~1600 |
| C-O Stretch (Ester) | ~1250-1150 |
This is a hypothetical data table based on characteristic IR absorption frequencies.
The presence of a strong absorption band for the N-H stretch, two distinct C=O stretching bands for the ester and amide, and characteristic bands for the thiazole ring would be key features in the IR spectrum, confirming the presence of these functional groups.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amide N-H group. The resulting crystal structure would provide an unambiguous confirmation of the connectivity and conformation of the molecule in the solid state.
Conformational Analysis in the Crystalline State
Analysis of the crystalline form of a molecule provides definitive insights into its preferred conformation. For this compound, this would involve determining the torsion angles between the pentanamido group and the thiazole ring, as well as the orientation of the ethyl carboxylate substituent. Key parameters that would be elucidated from such an analysis include specific bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry in the solid state. Without experimental crystallographic data, a definitive conformational analysis remains speculative.
Chiroptical Spectroscopy (If Chiral Analogues are Investigated)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. As this compound is not inherently chiral, this section would only be applicable if chiral analogues were synthesized and investigated. For instance, if a chiral center were introduced into the pentanamido side chain, chiroptical spectroscopy could be used to determine the absolute configuration of the enantiomers and to study their conformational preferences in solution. The development of chiral organic materials with strong chiroptical responses is an active area of research. rsc.org However, no such studies have been reported for analogues of this compound.
Following a comprehensive search for scientific literature focusing on "this compound," it has been determined that there is no available research data pertaining to the computational chemistry and molecular modeling studies of this specific compound. The search did not yield any publications, articles, or database entries that would allow for the generation of an article based on the provided outline.
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Computational Chemistry and Molecular Modeling Studies
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational methods used to understand the physical movement of atoms and molecules over time. For Ethyl 2-pentanamidothiazole-4-carboxylate, such simulations would provide critical insights into its behavior when interacting with biological targets.
Stability of Ligand-Target Complexes
There are no specific studies detailing the molecular dynamics simulations of this compound to analyze the stability of its potential ligand-target complexes. Research on analogous thiazole-based compounds often employs MD simulations to calculate metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the compound within a protein's binding site. For instance, studies on other ethyl thiazole (B1198619) carboxylate derivatives have used these simulations to confirm the stability of docking poses and to understand the key interactions that contribute to binding affinity.
Conformational Changes and Dynamic Interactions
Information regarding the specific conformational changes and dynamic interactions of this compound from MD simulations is not available. In general, these simulations for similar molecules would explore how the compound adapts its shape upon binding to a target and how its interactions with amino acid residues evolve over the simulation period. This would involve analyzing hydrogen bond lifetimes, hydrophobic contacts, and other non-covalent interactions that are crucial for molecular recognition and biological activity.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used in virtual screening to discover new, structurally diverse compounds with the potential for similar activity.
Common Feature Pharmacophore Model Generation
A common feature pharmacophore model specifically for this compound and its analogues has not been published. The generation of such a model would typically involve aligning a set of active compounds and identifying shared chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For other series of thiazole derivatives, pharmacophore models have been successfully generated to elucidate the key structural requirements for their biological activity.
Database Screening for Novel Hit Identification
Without a validated pharmacophore model for this compound, there are no documented instances of its use for database screening to identify novel hits. This process would involve using the pharmacophore as a 3D query to search large chemical databases for molecules that match the defined features and spatial constraints, thereby identifying potential new lead compounds for drug discovery.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
There are no specific QSAR studies reported for a series of compounds centered on the this compound scaffold. QSAR models for other classes of thiazole derivatives have been developed using various molecular descriptors (e.g., topological, electronic, and physicochemical) to correlate with their biological activities, such as enzyme inhibition or antimicrobial effects. These models have been used to guide the design of more potent analogues.
Development of Predictive Models
There are no predictive models, such as QSAR or other computational models, specifically developed for this compound found in the reviewed scientific literature.
Identification of Key Structural Descriptors for Activity
There is no information available in the scientific literature that identifies key structural descriptors for the biological activity of this compound.
Investigations into Biological Activities and Mechanistic Insights Excluding Clinical Data
In Vitro Biological Evaluation
Antimicrobial Activity Studies (Bacterial and Fungal Strains, in vitro)
There is no specific information available in the scientific literature regarding the in vitro antimicrobial activity of Ethyl 2-pentanamidothiazole-4-carboxylate against various bacterial and fungal strains.
Minimum Inhibitory Concentration (MIC) Determination
Specific data on the Minimum Inhibitory Concentration (MIC) of this compound against any microbial strains have not been reported.
Spectrum of Activity against Microorganisms
Information detailing the spectrum of antimicrobial activity for this compound is not available.
Anti-inflammatory and Analgesic Research Models (in vivo non-human)
There are no published in vivo studies in non-human models that investigate the anti-inflammatory or analgesic properties of this compound.
Mechanistic Studies
Detailed mechanistic studies elucidating the molecular pathways and cellular processes affected by this compound have not been documented.
Investigation of Molecular Pathways and Cellular Processes
There is no available research on the specific molecular pathways or cellular processes that may be modulated by this compound.
Structure Activity Relationship Sar Elucidation of Ethyl 2 Pentanamidothiazole 4 Carboxylate Analogues
Impact of the Pentanamido Side Chain Modifications
The amide side chain at the C-2 position of the thiazole (B1198619) ring is a primary site for molecular modification to modulate biological activity. The length, branching, and presence of functional groups within this moiety are critical determinants of potency.
The length of the alkyl chain of the 2-acylamino group is a crucial factor for the biological activity of thiazole derivatives. Research indicates that an optimal chain length is often required, with deviations leading to a significant loss of potency.
In studies on a series of 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibitors of the kinesin HSET, the length of the alkyl linker between the two amide groups was found to be critical. nih.gov Both shortening the chain from a propanamido linker to an acetamido linker (a difference of one methylene (B1212753) unit) and lengthening it to a butanamido linker (an addition of one methylene unit) resulted in the complete abolishment of HSET inhibitory activity. nih.gov This suggests a highly constrained binding pocket that requires a precise linker length to maintain the optimal orientation of the terminal phenyl group and the thiazole core.
Similarly, in a different class of thiazole derivatives, the length of an alkyl substituent was shown to be essential for antibacterial efficacy. mdpi.com A derivative featuring a hexyl group demonstrated enhanced antibacterial activity, whereas lengthening the alkyl chain to decyl, dodecyl, or hexadecyl groups led to weak activity against the tested bacteria. mdpi.com This highlights that while lipophilicity increases with chain length, an excessive chain length can be detrimental to activity, likely due to steric hindrance or unfavorable interactions within the target's binding site.
The introduction of bulky, branched groups such as an adamantoyl moiety at the C-2 amino position has also been explored. In one instance, a 2-(1-adamantoylamido)thiazole-4-carboxylate derivative showed respectable activity against M. tuberculosis, indicating that the C-2 position can accommodate significant lipophilic bulk. mdpi.com
| Compound Series | Modification | Effect on Biological Activity | Reference |
| HSET Inhibitors | Shortening alkyl linker from 3 carbons to 2 | Abolished activity | nih.gov |
| HSET Inhibitors | Lengthening alkyl linker from 3 carbons to 4 | Abolished activity | nih.gov |
| Antibacterial Thiazoles | Lengthening alkyl chain from hexyl to decyl/dodecyl | Weakened activity | mdpi.com |
| Anti-tubercular Agents | Introduction of bulky adamantoyl group | Maintained respectable activity | mdpi.com |
Introducing or modifying functional groups within the amide side chain provides another avenue to probe the SAR of this class of compounds. The ability to form hydrogen bonds and the electronic nature of the substituents can drastically alter binding affinity.
Studies on HSET inhibitors have shown that the hydrogen bond donor capability of the amide nitrogens is not equally important at all positions. nih.gov The amide nitrogen adjacent to the thiazole ring could be masked by methylation to an N-methyl amide without affecting the inhibitory potency. nih.gov In stark contrast, methylation of the nitrogen on the more distant benzamide (B126) portion of the side chain resulted in a 700-fold reduction in activity. nih.gov This indicates that the hydrogen bond donating capacity of the benzamide NH is critical for binding to the target, whereas the thiazole-adjacent amide NH may not be involved in a crucial hydrogen bond interaction.
Furthermore, replacing the substituted benzamide group with simpler amides like acetamide (B32628) or an unsubstituted benzamide led to the complete loss of activity, underscoring the importance of the specific substituents on the terminal aromatic ring for target engagement. nih.gov
Role of the Ester Group at Position 4
The ethyl carboxylate group at the C-4 position of the thiazole ring is not merely a passive structural element but plays a significant role in the biological activity of these compounds. Its conversion to a carboxylic acid or modification of the alcohol moiety can lead to dramatic changes in potency.
However, this observation is not universal across all thiazole derivatives. In a separate study on a series of thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, the carboxylic acids and their corresponding ethyl esters were found to have a less pronounced effect on antibacterial properties, with the ester-containing compounds sometimes showing a decrease in inhibitory potency. nih.gov This indicates that for some biological targets, the free carboxylic acid is tolerated or even preferred over the ethyl ester. For instance, a novel thiazole compound, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has been documented for its potential to ameliorate insulin (B600854) sensitivity, demonstrating that active compounds can possess a free carboxylic acid moiety. nih.gov
| Compound Series | Modification | Effect on Biological Activity | Reference |
| HSET Inhibitors | Removal of ethyl ester (to COOH) | 3000-fold reduction in potency | nih.gov |
| Antibacterial Thiazolo-triazines | Ester vs. Carboxylic Acid | Loss of potency in some cases | nih.gov |
| Antidiabetic Thiazoles | Presence of free carboxylic acid | Compound remained active | nih.gov |
The size and nature of the alcohol portion of the ester group at C-4 can also be fine-tuned to optimize activity. While the ethyl ester is a common starting point, research has shown that modest changes can lead to significant improvements in potency.
In the development of HSET inhibitors, analogues were synthesized to probe the impact of the ester alkyl group. nih.gov It was discovered that extending the side chain from an ethyl ester to a propyl ester resulted in a five-fold increase in inhibitory activity. nih.gov This suggests that the binding pocket can accommodate a slightly larger group and that the additional hydrophobic interactions provided by the propyl chain are beneficial for binding affinity.
Conversely, more drastic changes, such as replacing the ester functionality with an isosteric amide, have proven detrimental. The replacement of the ethyl ester with an N,N-dimethylamide group, for example, resulted in a complete loss of activity, indicating a strict requirement for the specific electronic and steric properties of the ester group for that particular biological target. nih.gov
| Compound Series | Modification at C-4 | Effect on HSET Inhibition | Reference |
| HSET Inhibitors | Ethyl Ester to Propyl Ester | 5-fold increase in potency | nih.gov |
| HSET Inhibitors | Ethyl Ester to Amide | Abolished activity | nih.gov |
Influence of Thiazole Ring Substituents
Direct substitution on the thiazole core, particularly at the C-5 position, offers another strategy to modulate the activity of 2-acylamino-4-carboxylate thiazoles. The introduction of small alkyl or other functional groups can influence the electronic properties of the ring and create new interactions with the biological target.
In the context of 2-amido-thiazole-5-carboxylate HSET inhibitors, a methyl group on the thiazole ring was found to be important for potency. nih.gov The removal of this methyl group (located at the C-4 position in this specific scaffold) caused a significant 65-fold reduction in inhibitory activity. nih.gov This highlights the positive contribution of small, lipophilic substituents on the thiazole core, which may engage in beneficial van der Waals interactions within the binding site or help to correctly orient the other functional groups.
Electronic Effects of Substituents
Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the acyl side chain can alter the partial charge on the amide nitrogen and oxygen, thereby affecting their ability to act as hydrogen bond donors or acceptors. For instance, in a series of 2-acylaminothiazole analogues, the introduction of EWGs on an aromatic ring attached to the amide can enhance activity by strengthening hydrogen bonding with a target protein.
While specific experimental data for Ethyl 2-pentanamidothiazole-4-carboxylate is limited, a hypothetical data table can illustrate the expected impact of electronic effects on a related series of 2-benzamidothiazole-4-carboxylate analogues, where substituents are placed on the phenyl ring.
| Substituent (R) on Phenyl Ring | Electronic Effect | Hypothetical Relative Activity |
|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating | Moderate |
| -CH₃ (Methyl) | Weakly Electron-Donating | Base |
| -H (Hydrogen) | Neutral | Low |
| -Cl (Chloro) | Electron-Withdrawing | High |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Very High |
This table is illustrative and based on general principles of medicinal chemistry for related 2-acylaminothiazole compounds, as specific data for this compound analogues is not available.
Steric Hindrance Considerations
Steric factors, which relate to the size and shape of substituents, play a critical role in determining the binding affinity of a molecule to its target. In the context of this compound analogues, the bulkiness of the N-acyl side chain can either promote or hinder optimal interaction with a receptor's binding pocket.
Modifications to the length and branching of the alkyl chain of the pentanamido group can provide insights into the spatial constraints of the binding site. For example, increasing the chain length from a pentanamido to a hexanamido or heptanamido group might lead to a decrease in activity if the binding pocket is sterically restricted. Conversely, a smaller acyl group, such as an acetamido or propanamido group, could also result in reduced activity if a certain chain length is required for optimal hydrophobic interactions.
The following hypothetical data table illustrates potential steric effects of varying the alkyl chain length in a series of Ethyl 2-alkanamidothiazole-4-carboxylate analogues.
| N-Acyl Group | Chain Length | Hypothetical Relative Activity |
|---|---|---|
| Acetamido (CH₃CO-) | Short | Low |
| Propanamido (CH₃CH₂CO-) | Medium | Moderate |
| Butanamido (CH₃(CH₂)₂CO-) | Optimal | High |
| Pentanamido (CH₃(CH₂)₃CO-) | Optimal | High |
| Hexanamido (CH₃(CH₂)₄CO-) | Long | Moderate |
This table is illustrative and based on general principles of medicinal chemistry for related 2-acylaminothiazole compounds, as specific data for this compound analogues is not available.
Stereochemical Considerations and Enantiomeric Activity (If Chiral)
The specific molecule, this compound, does not possess a chiral center and is therefore achiral. However, the introduction of a chiral center, for instance by substitution on the pentanamido side chain, would result in the formation of enantiomers. In such cases, it is highly probable that the enantiomers would exhibit different biological activities.
Stereochemistry is a fundamental aspect of drug design, as biological systems, such as enzymes and receptors, are chiral. Consequently, the three-dimensional arrangement of a molecule can significantly impact its interaction with a biological target. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even interact with a different target, potentially leading to off-target effects.
For example, if a methyl group were to be introduced at the second carbon of the pentanamido chain of this compound, it would create a chiral center, resulting in (R)- and (S)-enantiomers. It would be expected that these enantiomers would display different potencies.
While no specific data exists for chiral analogues of this compound, the general principle of eudismic ratio—the ratio of potencies of the more active (eutomer) to the less active (distomer) enantiomer—would apply. A high eudismic ratio would indicate a high degree of stereoselectivity in the biological target's recognition of the chiral molecule. The synthesis and evaluation of individual enantiomers of chiral analogues would be a critical step in the optimization of this class of compounds.
Potential As Research Tools and Lead Compounds in Chemical Biology and Pre Clinical Discovery
Utility as Pharmacological Probes
Pharmacological probes are essential small molecules used to investigate the function of proteins and biological pathways. The 2-aminothiazole (B372263) framework is a "privileged structure," meaning it can bind to multiple biological targets, making its derivatives suitable for development as probes. researchgate.net For instance, L-2-oxothiazolidine-4-carboxylic acid, a related thiazolidine (B150603) derivative, has been utilized as a probe to study the synthesis of glutathione, demonstrating the utility of the broader thiazole (B1198619) class in mechanistic studies. nih.gov
The specific structure of Ethyl 2-pentanamidothiazole-4-carboxylate, featuring a pentanamide (B147674) group at the 2-position and an ethyl ester at the 4-position, offers distinct physicochemical properties that can be exploited. The lipophilic pentanoyl chain could facilitate membrane permeability, allowing the compound to probe intracellular targets. The ester and amide functionalities provide hydrogen bonding capabilities, which are crucial for specific interactions with protein binding sites. By modifying the length and nature of the acyl chain (in this case, pentanamide), researchers can systematically alter the compound's selectivity and potency for its target, a key aspect of developing high-quality chemical probes.
Scaffold for Further Synthetic Optimization
The 2-aminothiazole-4-carboxylate core is a versatile scaffold for synthetic modification, offering multiple points for diversification to enhance biological activity and selectivity. nih.gov The general structure allows for modifications at three key positions:
The 2-amino group: Acylation of the 2-amino group, as seen with the pentanamide in the title compound, is a common strategy to modulate activity. A wide range of acyl groups, from simple alkyls to complex aromatic systems, can be introduced to explore the structure-activity relationships (SAR) for a given biological target. nih.gov
The 4-carboxylate group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into various amides. These modifications can alter the compound's solubility, cell permeability, and interaction with target proteins.
The 5-position of the thiazole ring: This position can be substituted with various groups, such as halogens or alkyls, to further refine the compound's pharmacological profile. nih.gov
The amenability of this scaffold to synthetic chemistry makes it an excellent starting point for hit-to-lead optimization campaigns in drug discovery. For example, libraries of derivatives can be readily synthesized to screen for enhanced potency, reduced toxicity, and improved pharmacokinetic properties.
Exploration of Polypharmacology and Off-Target Interactions (Academic Perspective)
Polypharmacology, the ability of a compound to interact with multiple targets, is a growing area of interest in drug discovery. While sometimes leading to unwanted side effects, it can also result in beneficial synergistic effects. Thiazole-containing compounds are known to exhibit a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, which suggests they may interact with multiple pathways. mdpi.comglobalresearchonline.net
From an academic research standpoint, this compound could be used to explore these multi-target interactions. A critical consideration in such studies is the potential for non-specific activity. Some 2-aminothiazole derivatives have been identified as pan-assay interference compounds (PAINS), which can lead to false-positive results in high-throughput screening. acs.org Therefore, rigorous investigation of the mechanism of action is necessary to distinguish true polypharmacology from experimental artifacts. Understanding the off-target interactions of a compound like this compound can provide valuable insights into the broader biological effects of thiazole-based molecules and inform the design of more selective future compounds.
Comparison with Existing Thiazole-Based Research Compounds
The thiazole scaffold is present in several well-established drugs and research compounds, providing a benchmark for evaluating the potential of new derivatives.
| Compound Name | Key Structural Features | Primary Research Area/Use |
| Dasatinib | 2-aminothiazole fused with a pyrimidine (B1678525) ring | Anticancer; Tyrosine kinase inhibitor |
| Alpelisib | Contains a 2-aminothiazole moiety | Anticancer; PI3K inhibitor |
| Thiamine (Vitamin B1) | A thiazole ring linked to a pyrimidine ring | Essential nutrient; Coenzyme in metabolic pathways |
Dasatinib and Alpelisib are examples of highly successful drugs that incorporate the 2-aminothiazole core. nih.gov They function as potent and selective enzyme inhibitors in oncology. In comparison, a simpler molecule like this compound is unlikely to possess the same level of potency and selectivity without further optimization. However, its simpler structure makes it an ideal tool for initial screening and for establishing fundamental structure-activity relationships.
Unlike the complex, fused-ring system of Thiamine , this compound represents a more synthetically accessible template for generating diverse chemical libraries. While Thiamine's role is primarily metabolic, the research focus for synthetic thiazoles like the one discussed here is typically in the modulation of signaling pathways, such as those involved in cancer or inflammation. researchgate.net
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Strategies for Diversity-Oriented Libraries
To thoroughly explore the structure-activity relationship (SAR) of Ethyl 2-pentanamidothiazole-4-carboxylate, the development of robust and efficient synthetic strategies for generating diversity-oriented libraries is paramount. While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational route, future efforts should focus on modern, high-throughput methodologies. nih.govresearchgate.net
Key avenues for exploration include:
Combinatorial Chemistry: Implementing combinatorial approaches by varying the acyl group (in place of pentanamido) and the ester functionality. This would involve reacting a common 2-aminothiazole-4-carboxylate core with a diverse library of acid chlorides or anhydrides.
Flow Chemistry: Utilizing microreactor or flow chemistry systems can offer precise control over reaction parameters, improve safety, and allow for rapid library synthesis with high reproducibility.
These strategies will enable the creation of a comprehensive library of related compounds, which is essential for systematic SAR studies and the optimization of potency, selectivity, and pharmacokinetic properties.
Co-Crystallization Studies with Biological Targets for High-Resolution Structural Data
A fundamental understanding of how this compound interacts with its biological target(s) at an atomic level is crucial for rational drug design. While computational docking can provide initial hypotheses, high-resolution structural data from co-crystallization studies is the gold standard.
Future research should prioritize:
Target Identification: If the primary biological target is not definitively known, initial screening against panels of relevant enzymes (e.g., kinases, proteases) should be conducted.
X-ray Crystallography: Once a target is confirmed and the compound shows sufficient binding affinity, efforts must be directed towards obtaining a co-crystal structure of the compound bound to its target protein. This structural information will reveal the precise binding mode, key hydrogen bonds, hydrophobic interactions, and other molecular interactions governing affinity and specificity. acs.org
Structure-Guided Drug Design: The resulting high-resolution structural data will serve as a blueprint for the rational design of next-generation analogues with improved affinity and selectivity, minimizing off-target effects.
Advanced Computational Modeling: Free Energy Perturbation, QM/MM Approaches
To complement experimental studies and accelerate the design-synthesis-test cycle, advanced computational modeling techniques should be employed. While standard molecular docking is useful for initial screening, more rigorous methods are needed for accurate predictions of binding affinity and mechanistic insights. researchgate.netrsc.org
Future computational work should incorporate:
Free Energy Perturbation (FEP): FEP simulations provide a more accurate calculation of the relative binding free energies between a series of analogues. nih.gov This method can be used to computationally prioritize which modifications to the this compound scaffold are most likely to improve binding affinity, thus focusing synthetic efforts on the most promising candidates. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches: For studying enzymatic reactions or interactions involving significant electronic polarization, QM/MM methods are indispensable. mdpi.comnih.gov This hybrid approach treats the reactive core of the system (e.g., the ligand and key active site residues) with quantum mechanics, while the larger protein environment is treated with classical molecular mechanics. usc.edunih.gov This would be particularly valuable if the compound acts as an enzyme inhibitor where covalent bond formation or transition state stabilization is involved.
Exploration of New Biological Targets and Pathways
The thiazole nucleus is a privileged scaffold known to interact with a wide array of biological targets. nih.govmdpi.comnih.gov Therefore, it is plausible that this compound may exhibit polypharmacology, acting on multiple targets or pathways. A comprehensive exploration beyond its initial presumed target could uncover novel therapeutic applications. For instance, a related compound, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, was identified as a potent inducer of the transcription factor Oct3/4, highlighting potential applications in regenerative medicine. nih.gov
Future research should involve:
Phenotypic Screening: Performing unbiased phenotypic screens in various disease-relevant cell models (e.g., cancer cell lines, immune cells) to identify unexpected biological activities.
Target Deconvolution: For any promising activities observed in phenotypic screens, employing techniques such as chemical proteomics (e.g., activity-based protein profiling) or genetic approaches (e.g., CRISPR/Cas9 screening) to identify the specific molecular target(s).
Pathway Analysis: Investigating the compound's effect on global cellular signaling pathways through transcriptomics (RNA-seq) or proteomics to understand its broader mechanism of action.
Design of Prodrug Strategies for Enhanced Biological Delivery (Pre-Clinical Focus)
The presence of an ethyl carboxylate group in the molecule makes it an ideal candidate for prodrug design to optimize its pharmacokinetic profile for pre-clinical studies. Prodrugs are inactive precursors that are converted into the active drug within the body, a strategy often used to improve solubility, permeability, metabolic stability, or site-specific delivery.
Future pre-clinical development should explore:
Ester and Amide Analogues: Synthesizing a series of prodrugs by modifying the ethyl ester to other esters (e.g., with amino acids or polyethylene (B3416737) glycol) or converting it to amides. This can modulate aqueous solubility and membrane permeability.
Enzyme-Targeted Prodrugs: Designing prodrugs that are selectively activated by enzymes that are overexpressed at the target site (e.g., in a tumor microenvironment).
Pharmacokinetic Evaluation: Evaluating these prodrugs in pre-clinical animal models to assess their oral bioavailability, metabolic stability, and ability to deliver higher concentrations of the active parent compound to the target tissue. The design must ensure the prodrug can be efficiently cleaved to release the active drug at the desired site of action.
Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond a single-target perspective and adopt a systems biology approach. Systems biology integrates computational and experimental data to model and understand complex biological systems. frontiersin.org
A systems-level investigation would involve:
Multi-Omics Data Integration: Treating cells or model organisms with the compound and generating multi-omics datasets (e.g., genomics, transcriptomics, proteomics, metabolomics).
Network Analysis: Analyzing this data to construct interaction networks and identify the key pathways and biological processes perturbed by the compound. This can reveal off-target effects, mechanisms of toxicity, and novel therapeutic opportunities.
Predictive Modeling: Using the integrated data to build predictive mathematical models of the drug's action. These models can help generate new hypotheses about the compound's mechanism and guide future experiments, ultimately enabling a more complete picture of its therapeutic potential and positioning for clinical development. frontiersin.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-pentanamidothiazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via acylation of the amino group in Ethyl 2-aminothiazole-4-carboxylate with pentanoyl chloride. A general procedure involves dissolving the starting material (0.001 mol) in absolute ethanol, adding glacial acetic acid (5 drops) as a catalyst, and refluxing with the acylating agent for 4–6 hours. The product is isolated via solvent evaporation under reduced pressure and recrystallization .
- Optimization Tips :
- Monitor reaction progress using TLC (e.g., EtOAc/cyclohexane 1:1) .
- Adjust reflux time and catalyst concentration to improve yields, which range from 37% to 70% depending on steric and electronic factors .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) reveals characteristic peaks: δ ~11.43 ppm (amide NH), 7.78 ppm (thiazole C-H), and 4.08 ppm (ethyl ester -OCH₂) .
- X-ray Diffraction : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between aromatic rings (e.g., 84.59° between phenyl groups) .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 246.26 for C₁₃H₁₄N₂O₃ derivatives) .
Q. How can computational methods like DFT predict electronic properties of this compound?
- Approach : Use hybrid functionals (e.g., B3LYP) in density functional theory (DFT) to calculate:
- Electrophilicity indices and frontier molecular orbitals (HOMO/LUMO) .
- Charge distribution on the thiazole ring, which influences reactivity in nucleophilic substitutions .
Advanced Research Questions
Q. How to resolve contradictions in reported synthetic yields (e.g., 37% vs. 70%) for similar thiazole derivatives?
- Analysis : Yield discrepancies arise from:
- Steric hindrance : Bulky substituents (e.g., 3,4,5-trimethoxybenzoyl) reduce reaction efficiency .
- Catalyst choice : Glacial acetic acid vs. methylsulfonic acid alters protonation rates .
- Mitigation : Use AI-driven retrosynthesis tools (e.g., Template_relevance models) to predict optimal precursors and reaction pathways .
Q. What advanced crystallographic refinement strategies improve accuracy for thiazole-based structures?
- Protocol :
- Employ SHELXL for small-molecule refinement, leveraging high-resolution data to model disorder (e.g., ethyl ester rotamers) .
- Apply restraints to hydrogen atoms in SHELXPRO to reduce overfitting in low-resolution datasets .
Q. How to design retrosynthetic pathways for novel derivatives of this compound?
- Strategy :
- Use AI-powered tools (e.g., Pistachio/Bkms_metabolic databases) to identify feasible one-step syntheses .
- Prioritize precursors with high Template_relevance scores (plausibility >0.01) .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Recommendations :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
